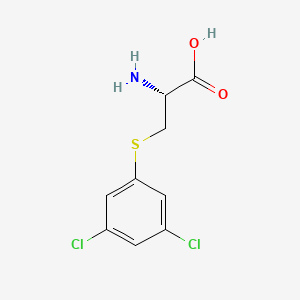

L-Cysteine, S-(3,5-dichlorophenyl)-

説明

Historical Context of Academic Research on Halogenated Cysteine Derivatives

Research into halogenated hydrocarbons dates back to the mid-20th century when their extensive use as solvents, fumigants, and intermediates in industrial production became prevalent. wku.edu Concerns about the safety of these chemicals arose as their presence was detected in the environment, including the atmosphere, groundwater, and food supplies. wku.edu A significant body of research has focused on how these compounds are metabolized in the body and the mechanisms by which they exert toxic effects.

A crucial metabolic pathway that came under scrutiny is the conjugation of halogenated hydrocarbons with the endogenous antioxidant glutathione (B108866), followed by enzymatic processing to form cysteine S-conjugates. wku.edunih.gov These cysteine derivatives, particularly those with halogenated substituents, have been identified as key intermediates in the bioactivation of certain xenobiotics, leading to cellular damage. nih.govnih.gov Early studies with model compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC) were instrumental in elucidating the role of the enzyme cysteine conjugate β-lyase in metabolizing these conjugates to reactive, toxic fragments. nih.gov This foundational work established that the toxicity of many halogenated compounds is not inherent but is a result of their metabolic conversion to reactive intermediates. nih.govnih.gov

Rationale and Significance of Studying L-Cysteine, S-(3,5-dichlorophenyl)- in Contemporary Chemical and Biochemical Research

The study of L-Cysteine, S-(3,5-dichlorophenyl)- is significant for several key reasons. Firstly, it serves as a model compound to further understand the mechanisms of toxicity associated with a class of environmental and industrial chemicals. The dichlorophenyl group represents a common structural motif in various pesticides, herbicides, and industrial chemicals. Investigating its cysteine conjugate provides specific insights into the metabolic fate and potential hazards of this particular substitution pattern.

Secondly, research on this compound contributes to the broader understanding of the family of enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.govnih.govgenome.jp These pyridoxal (B1214274) 5'-phosphate-dependent enzymes are recognized for their role in metabolizing a wide array of sulfur-containing compounds, including both endogenous molecules and xenobiotics. nih.govepa.gov By studying how L-Cysteine, S-(3,5-dichlorophenyl)- interacts with these enzymes, researchers can gain valuable information about the enzymes' substrate specificity, catalytic mechanisms, and the nature of the resulting reactive metabolites.

Finally, the insights gained from studying this compound have direct implications for human health and risk assessment. Understanding the bioactivation pathway of halogenated aromatic compounds is crucial for predicting the toxicity of new and existing chemicals, setting exposure limits, and developing potential therapeutic interventions for poisonings.

Foundational Research Hypotheses Driving Investigations into L-Cysteine, S-(3,5-dichlorophenyl)-

The investigation into L-Cysteine, S-(3,5-dichlorophenyl)- is guided by several core hypotheses that have emerged from the historical context of research on related compounds.

A primary hypothesis is that L-Cysteine, S-(3,5-dichlorophenyl)- is a substrate for cysteine S-conjugate β-lyase and its metabolism by this enzyme leads to the formation of a reactive thiol, pyruvate, and ammonia (B1221849). This is based on the well-established action of β-lyase on other S-conjugated cysteine derivatives. nih.govnih.gov The reactive thiol, in this case, 3,5-dichlorothiophenol (B93695), is hypothesized to be a key toxic species.

A second major hypothesis is that the reactive metabolite generated from L-Cysteine, S-(3,5-dichlorophenyl)- induces cellular toxicity, particularly in the kidneys, through mechanisms such as covalent binding to cellular macromolecules and the induction of oxidative stress. The kidney is a primary target for many toxic cysteine conjugates due to high concentrations of transport proteins and metabolic enzymes, including β-lyase. nih.govnih.gov Research has shown that the toxic effects of similar compounds involve the depletion of cellular thiols and lipid peroxidation. nih.gov

A third area of investigation is based on the hypothesis that the structure of the halogenated aryl group influences the rate of metabolism and the nature and reactivity of the toxic metabolites. By comparing the effects of L-Cysteine, S-(3,5-dichlorophenyl)- with other S-aryl cysteine conjugates, researchers can elucidate structure-activity relationships that are critical for predicting the toxicity of a wide range of halogenated aromatic compounds.

Structure

3D Structure

特性

CAS番号 |

91284-28-5 |

|---|---|

分子式 |

C9H9Cl2NO2S |

分子量 |

266.14 g/mol |

IUPAC名 |

(2R)-2-amino-3-(3,5-dichlorophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H9Cl2NO2S/c10-5-1-6(11)3-7(2-5)15-4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

InChIキー |

YLFGDOHHEZKWHO-QMMMGPOBSA-N |

異性体SMILES |

C1=C(C=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N |

正規SMILES |

C1=C(C=C(C=C1Cl)Cl)SCC(C(=O)O)N |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of L Cysteine, S 3,5 Dichlorophenyl

Overview of Chemical Synthetic Routes to S-Substituted Cysteine Derivatives

The primary methods for forming the thioether bond in S-substituted cysteine derivatives involve the reaction of a cysteine sulfur nucleophile with an appropriate electrophile. For S-aryl-L-cysteine derivatives, this typically involves the reaction of L-cysteine or its derivatives with an activated aryl halide or an equivalent aryl electrophile. Key strategies include nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and more recently, photocatalytic methods. The choice of synthetic route often depends on the nature of the aryl group, the desired stereochemistry, and the need for protecting groups on the L-cysteine moiety.

Classical Synthetic Approaches for L-Cysteine, S-(3,5-dichlorophenyl)-

Traditional methods for the synthesis of S-aryl-L-cysteines have laid the foundation for the preparation of compounds like L-Cysteine, S-(3,5-dichlorophenyl)-. These approaches often rely on fundamental organic reactions that are well-established and widely understood.

Nucleophilic Substitution Reactions in L-Cysteine, S-(3,5-dichlorophenyl)- Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of S-aryl-L-cysteine derivatives. This reaction proceeds via an addition-elimination mechanism, where the thiol or thiolate of L-cysteine attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. nih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. nih.gov In the case of L-Cysteine, S-(3,5-dichlorophenyl)-, the two chlorine atoms on the phenyl ring act as electron-withdrawing groups, facilitating the substitution reaction.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of L-cysteine, forming a more potent thiolate nucleophile. Common bases include sodium hydroxide (B78521), potassium carbonate, or organic bases like triethylamine. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to enhance the reaction rate.

Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition |

| Aryl Halide | 1-Bromo-3,5-dichlorobenzene (B43179) or 1-Chloro-3,5-dichlorobenzene |

| Cysteine Source | L-cysteine or N-acetyl-L-cysteine |

| Base | NaOH, K2CO3, or Triethylamine |

| Solvent | DMF, DMSO, or Ethanol/Water mixtures |

| Temperature | Room temperature to 100 °C |

| Reaction Time | 2 - 24 hours |

Thiol Alkylation Strategies in the Formation of L-Cysteine, S-(3,5-dichlorophenyl)-

While direct S-arylation via SNAr is common, strategies involving the alkylation of the cysteine thiol with a pre-functionalized reagent can also be employed. In this context, the term "alkylation" is used more broadly to describe the formation of the sulfur-carbon bond. This can involve the reaction of L-cysteine with a reagent where the 3,5-dichlorophenyl group is attached to a carbon atom that is susceptible to nucleophilic attack. However, for the direct formation of an S-aryl bond, this terminology is less common than S-arylation.

Emerging and Green Chemistry Methodologies for L-Cysteine, S-(3,5-dichlorophenyl)-

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods. These emerging methodologies offer advantages over classical approaches, such as milder reaction conditions, higher yields, and improved stereocontrol.

Stereoselective and Enantioselective Synthesis of L-Cysteine, S-(3,5-dichlorophenyl)-

Maintaining the stereochemical integrity of the L-cysteine chiral center is paramount in the synthesis of these derivatives for biological applications. Many synthetic methods for S-aryl-L-cysteine aim to be highly stereoselective, providing the product with high enantiomeric excess. A patent for the preparation of S-aryl-cysteine and its derivatives describes processes that can yield enantiomerically enriched S-aryl-L-cysteine in greater than 96% enantiomeric excess.

Enzymatic approaches also offer a high degree of stereoselectivity. For instance, tryptophan synthase has been used for the chemoenzymatic synthesis of optically active S-phenyl-L-cysteine from thiophenol and L-serine, achieving high purity and yield. nih.gov While not specifically demonstrated for the 3,5-dichlorophenyl derivative, this methodology highlights the potential of biocatalysis in achieving high enantioselectivity.

Green chemistry principles are increasingly being applied to the synthesis of amino acid derivatives. This includes the use of greener solvents, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted synthesis. mdpi.comresearchgate.netnih.gov Microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds and could potentially be applied to the S-arylation of L-cysteine to reduce reaction times and energy consumption. mdpi.comresearchgate.netnih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com

Optimization of Reaction Conditions and Yields in L-Cysteine, S-(3,5-dichlorophenyl)- Synthesis

The synthesis of S-(3,5-dichlorophenyl)-L-cysteine is typically achieved through the reaction of L-cysteine with a suitable 3,5-dichlorophenyl halide, such as 1-bromo-3,5-dichlorobenzene or 1-chloro-3,5-dichlorobenzene. The efficiency and yield of this S-arylation reaction are highly dependent on several factors, including the choice of solvent, base, temperature, and the presence of a catalyst. The optimization of these parameters is crucial for maximizing the yield and purity of the final product.

The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the thiolate anion of L-cysteine, generated in situ by a base, acts as the nucleophile and attacks the electron-deficient aromatic ring of the 3,5-dichlorophenyl halide, displacing the halide ion. The two chlorine atoms on the aromatic ring help to activate the ring towards nucleophilic attack.

Key Reaction Parameters and Their Optimization:

Solvent: The choice of solvent plays a critical role in the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the reactants and facilitate the substitution reaction. The optimal solvent is typically determined empirically.

Base: A base is required to deprotonate the thiol group of L-cysteine, forming the more nucleophilic thiolate anion. Common bases used include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), as well as organic bases such as triethylamine (TEA). The strength and stoichiometry of the base can significantly influence the reaction outcome.

Temperature: The reaction temperature is another important parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Catalyst: In some cases, a catalyst may be used to enhance the reaction rate. For instance, copper-catalyzed S-arylation reactions have been reported for the synthesis of S-aryl-L-cysteine derivatives.

Representative Data for Optimization of S-Arylation of L-Cysteine:

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ (1.5) | 80 | 12 | 65 |

| 2 | DMSO | K₂CO₃ (1.5) | 80 | 12 | 72 |

| 3 | Acetonitrile | K₂CO₃ (1.5) | 80 | 12 | 58 |

| 4 | DMSO | NaOH (1.5) | 80 | 12 | 75 |

| 5 | DMSO | TEA (2.0) | 80 | 24 | 60 |

| 6 | DMSO | NaOH (1.5) | 60 | 24 | 70 |

| 7 | DMSO | NaOH (1.5) | 100 | 8 | 78 |

This table is a representative example and does not reflect actual experimental data for the synthesis of L-Cysteine, S-(3,5-dichlorophenyl)-.

Purification and Isolation Techniques for Synthetic L-Cysteine, S-(3,5-dichlorophenyl)-

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the inorganic salt byproduct, and potentially other impurities. Therefore, a robust purification and isolation strategy is essential to obtain S-(3,5-dichlorophenyl)-L-cysteine in high purity.

The purification process typically involves several steps:

Work-up: The reaction is first quenched, often by the addition of water or a dilute acid, to neutralize the base and precipitate the crude product. The solid can then be collected by filtration.

Extraction: If the product is not a solid, an extractive work-up may be employed. The reaction mixture is diluted with water and extracted with an organic solvent in which the product is soluble. The organic layers are then combined, washed with brine to remove any remaining water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of crystallization solvent is critical and is often determined through experimentation. A non-polar recrystallization solvent such as hexanes, ethyl acetate, or toluene, or a mixture thereof, may be effective. google.com

Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is often employed. In this technique, the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Characterization of the Purified Product:

Once purified, the identity and purity of S-(3,5-dichlorophenyl)-L-cysteine are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

The following table summarizes common purification techniques used for S-aryl-L-cysteine derivatives.

| Purification Technique | Principle | Application for S-(3,5-dichlorophenyl)-L-cysteine |

| Crystallization | Separation of a solid from a solution based on differences in solubility at different temperatures. | Primary method for purifying the crude solid product. The choice of solvent is crucial for obtaining high purity and yield. |

| Extraction | Separation of a compound from a mixture by selectively dissolving it in a suitable solvent. | Used during the work-up procedure to separate the product from water-soluble byproducts and unreacted starting materials. |

| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase passes through it. | Employed when crystallization alone is insufficient to achieve the desired purity. Effective for removing closely related impurities. |

Biochemical and Metabolic Transformations of L Cysteine, S 3,5 Dichlorophenyl in Model Systems

Comparative Metabolic Pathways in Prokaryotic and Eukaryotic Model Organisms

The metabolic fate of L-Cysteine, S-(3,5-dichlorophenyl)- is governed by a series of enzymatic reactions that are broadly conserved across different biological domains, yet exhibit important differences between prokaryotic and eukaryotic organisms. These pathways primarily involve conjugation, methylation, and various redox reactions.

Enzymatic Conjugation Reactions of L-Cysteine, S-(3,5-dichlorophenyl)-

The formation of S-(3,5-dichlorophenyl)-L-cysteine is typically initiated by the conjugation of an electrophilic precursor, such as 1,3-dichlorobenzene, with glutathione (B108866) (GSH). This reaction is a key step in the mercapturic acid pathway, a major route for the detoxification of a wide array of xenobiotics.

In eukaryotic systems , particularly in mammals, this initial conjugation is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). nih.govyoutube.com These enzymes are abundant in the liver and facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic center of the xenobiotic. youtube.com The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the corresponding cysteine S-conjugate, S-(3,5-dichlorophenyl)-L-cysteine.

In prokaryotic systems , GSTs are also present and play a role in detoxification. nih.gov Bacteria, such as those from the genera Gordonia and Rhodococcus, possess GSTs that are involved in the degradation of xenobiotics like styrene. nih.gov Some bacteria have been shown to metabolize halogenated aromatic compounds. For instance, a GST from Acidovorax sp. KKS102 has demonstrated dehalogenation activity against various organochlorine substrates. nih.gov While the primary thiol in some actinobacteria is mycothiol, many also utilize glutathione, indicating that GST-mediated conjugation is a relevant pathway in these microorganisms. nih.gov Furthermore, some bacteria can directly synthesize cysteine S-conjugates. For example, Escherichia coli possesses S-carboxymethylcysteine synthase, which catalyzes the reaction of a haloalkane with a thiol. enzyme-database.org

| Feature | Eukaryotic Systems (e.g., Mammals) | Prokaryotic Systems (e.g., Bacteria) |

| Primary Conjugating Agent | Glutathione (GSH) | Glutathione (GSH), Mycothiol (in some) |

| Key Enzymes | Glutathione S-Transferases (GSTs), γ-Glutamyltransferase, Dipeptidases | Glutathione S-Transferases (GSTs), potentially other specific synthases |

| Initial Product | Glutathione S-conjugate of the dichlorophenyl moiety | Glutathione S-conjugate or other thiol conjugates |

| Final Conjugate | S-(3,5-dichlorophenyl)-L-cysteine | S-(3,5-dichlorophenyl)-L-cysteine |

Thiol Methylation and Demethylation Pathways Affecting L-Cysteine, S-(3,5-dichlorophenyl)-

Following the cleavage of S-(3,5-dichlorophenyl)-L-cysteine by β-lyase enzymes (discussed in section 3.2.1), the resulting thiol, 3,5-dichlorothiophenol (B93695), can undergo S-methylation. This process, known as the "thiomethyl shunt," is a recognized metabolic pathway for thiols. nih.gov

In eukaryotes , this methylation is catalyzed by thiol methyltransferase (TMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiol. nih.gov This reaction converts the potentially reactive thiol into a more stable and often less toxic methylthioether, which can be further oxidized and excreted. nih.gov The activity of TMT has been observed in various tissues, including erythrocytes. nih.gov

In prokaryotes , S-methylation of thiols also occurs. For example, in the biosynthesis of the antitumor agent thiocoraline, which contains S-methylated L-cysteine residues, a methyltransferase enzyme is involved in the methylation of a cysteine residue. nih.gov While specific studies on the methylation of xenobiotic-derived thiols like 3,5-dichlorothiophenol are less common in bacteria, the enzymatic machinery for S-methylation is present.

Demethylation pathways for S-methylated xenobiotics are also known, which would regenerate the thiol, but methylation is generally considered a terminal or near-terminal step in the metabolism of such compounds.

Oxidative and Reductive Biotransformations of L-Cysteine, S-(3,5-dichlorophenyl)-

Both the dichlorophenyl ring and the sulfur atom of S-(3,5-dichlorophenyl)-L-cysteine are susceptible to oxidative biotransformations.

In eukaryotic systems , the aromatic ring can be hydroxylated by cytochrome P450 (CYP) enzymes. Studies on the related compound 3,5-dichloroaniline (B42879) have shown that CYP enzymes can catalyze aromatic ring oxidation, leading to the formation of phenolic metabolites. nih.gov The sulfur atom of the cysteine conjugate can also be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone. This oxidation is often mediated by flavin-containing monooxygenases (FMOs) or CYPs. These oxidative steps generally increase the polarity of the molecule, facilitating its excretion.

In prokaryotes , while they generally lack the complex P450 systems found in mammals for xenobiotic metabolism, some bacteria possess P450 enzymes. More commonly, bacteria utilize other types of monooxygenases and dioxygenases for the oxidation of aromatic compounds. The biosynthesis of halogenated metabolites in bacteria is a known process, indicating the presence of enzymes that can handle halogenated substrates. nih.gov Oxidation of the sulfur atom is also a plausible metabolic step in bacteria, given the presence of various oxidoreductases.

Reductive biotransformations, such as dehalogenation, are also possible. While oxidative dehalogenation is more common, some anaerobic bacteria are capable of reductive dehalogenation of chlorinated aromatic compounds.

| Transformation | Eukaryotic Enzymes | Prokaryotic Enzymes | Potential Metabolites |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Monooxygenases, Dioxygenases | Hydroxydichlorophenyl-L-cysteine |

| Sulfoxidation | Flavin-containing monooxygenases (FMO), CYPs | Oxidoreductases | S-(3,5-dichlorophenyl)-L-cysteine sulfoxide/sulfone |

| Reductive Dehalogenation | Less common | Anaerobic reductases | Monochlorophenyl-L-cysteine |

Molecular Mechanisms of Enzymes Involved in L-Cysteine, S-(3,5-dichlorophenyl)- Metabolism

The metabolism of S-(3,5-dichlorophenyl)-L-cysteine is orchestrated by specific enzymes whose molecular mechanisms are central to the biotransformation of this compound.

Cysteine Conjugate Beta-Lyase Activity Towards L-Cysteine, S-(3,5-dichlorophenyl)-

A key metabolic step for cysteine S-conjugates is the cleavage of the C-S bond, catalyzed by cysteine conjugate β-lyase (EC 4.4.1.13). wikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes a β-elimination reaction, converting the cysteine conjugate into pyruvate, ammonia (B1221849), and a thiol. nih.govcreative-enzymes.com

In the case of S-(3,5-dichlorophenyl)-L-cysteine, the products would be 3,5-dichlorothiophenol, pyruvate, and ammonia. The presence of an electron-withdrawing group, such as the dichlorophenyl group, on the sulfur atom makes the cysteine S-conjugate a good substrate for β-lyase. nih.gov

In eukaryotes , several enzymes with other primary functions exhibit β-lyase activity. These include enzymes like glutamine transaminase K and kynurenine (B1673888) aminotransferase. nih.gov The reaction is particularly significant in the kidney, where the accumulation and processing of cysteine conjugates can lead to the formation of reactive thiols. nih.gov

In prokaryotes , dedicated cysteine S-conjugate β-lyases have been identified. genome.jp These enzymes are also PLP-dependent and share a similar reaction mechanism. The presence of these enzymes in bacteria suggests a conserved pathway for the metabolism of cysteine S-conjugates across different life forms.

The 3,5-dichlorothiophenol generated from the β-lyase reaction is a reactive molecule. It can interact with cellular nucleophiles or undergo further metabolism, such as the S-methylation described earlier.

Role of Glutathione S-Transferases in L-Cysteine, S-(3,5-dichlorophenyl)- Conjugation

As mentioned, Glutathione S-Transferases (GSTs) are pivotal in the initial step of the mercapturic acid pathway, which leads to the formation of S-(3,5-dichlorophenyl)-L-cysteine. GSTs catalyze the conjugation of glutathione with a wide range of electrophilic substrates. nih.govyoutube.com

The general reaction is: GSH + R-X → GS-R + H-X (where R-X is an electrophilic xenobiotic, such as a dichlorobenzene derivative)

In eukaryotes , GSTs are a diverse family of enzymes with different substrate specificities. Cytosolic GSTs are particularly important for the detoxification of environmental pollutants and drugs. youtube.com

In prokaryotes , GSTs also exhibit broad substrate specificity. For example, GSTs from Gordonia rubripertincta show activity towards the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.gov A GST from the PCB-degrading bacterium Acidovorax sp. KKS102 has been shown to have a dehalogenation function against chlorobenzoates, which are structurally related to the dichlorophenyl moiety. nih.gov This indicates that bacterial GSTs can indeed process halogenated aromatic compounds, initiating their metabolism via the mercapturic acid pathway.

| Enzyme | EC Number | Cofactor | Reaction Catalyzed | Biological System |

| Cysteine Conjugate β-Lyase | 4.4.1.13 | Pyridoxal 5'-phosphate (PLP) | Cleavage of C-S bond in cysteine conjugates | Eukaryotes & Prokaryotes |

| Glutathione S-Transferase | 2.5.1.18 | None (uses GSH as co-substrate) | Conjugation of GSH to electrophiles | Eukaryotes & Prokaryotes |

| Thiol Methyltransferase | 2.1.1.9 | S-adenosyl-L-methionine (SAM) | Methylation of thiol group | Eukaryotes & Prokaryotes |

| Cytochrome P450 | 1.14.14.1 | NADPH | Aromatic hydroxylation, Sulfoxidation | Primarily Eukaryotes |

| Flavin-containing Monooxygenase | 1.14.13.8 | NADPH | Sulfoxidation | Primarily Eukaryotes |

Other Biotransforming Enzymes Interacting with L-Cysteine, S-(3,5-dichlorophenyl)-

While the primary bioactivation pathway of S-cysteine conjugates often involves cysteine conjugate β-lyase, other enzymatic transformations can also occur. These alternative pathways can significantly influence the metabolic fate and potential toxicity of the parent compound.

One such enzyme is cysteine-S-conjugate N-acetyltransferase (NAT) , a microsomal enzyme that catalyzes the N-acetylation of the cysteine conjugate to form the corresponding mercapturic acid. This step is generally considered a detoxification reaction, as the resulting mercapturate is more water-soluble and readily excreted in the urine. The activity of NAT can vary between species and individuals, influencing the rate of clearance of the xenobiotic.

Another important enzyme is flavin-containing monooxygenase (FMO) , which can catalyze the S-oxidation of the cysteine conjugate to form a sulfoxide. This sulfoxidation reaction can alter the chemical properties of the metabolite, potentially affecting its reactivity and subsequent metabolic processing. The formation of sulfoxides can be a step towards further detoxification, but in some cases, it may also lead to the formation of more reactive intermediates.

Furthermore, glutathione S-transferases (GSTs) , known for their role in the initial conjugation of xenobiotics with glutathione, can exhibit promiscuous activity. nih.gov In some instances, they may catalyze reactions involving cysteine conjugates, although this is less common than their primary function. nih.gov The interaction of L-cysteine, S-(3,5-dichlorophenyl)- with these enzymes can lead to a complex array of metabolites, each with its own toxicological profile.

Intracellular Fates and Compartmentation of L-Cysteine, S-(3,5-dichlorophenyl)- Metabolites

The intracellular localization of L-cysteine, S-(3,5-dichlorophenyl)- and its metabolites is a critical factor in determining their biological effects. The transport of the cysteine conjugate into cells is a key initial step. Once inside the cell, the metabolites can be distributed among various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum.

The primary site of metabolism by cysteine conjugate β-lyase is often the cytosol and mitochondria. The reactive thiols generated by β-lyase cleavage are highly electrophilic and can readily bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity. The localization of this bioactivation within specific organelles can explain organ-specific toxicity.

The balance between bioactivation and detoxification pathways, and the subcellular compartmentation of the resulting metabolites, ultimately dictates the cellular response to exposure to L-cysteine, S-(3,5-dichlorophenyl)-.

Methodologies for Investigating Metabolic Intermediates of L-Cysteine, S-(3,5-dichlorophenyl)-

The identification and quantification of the transient and often reactive metabolic intermediates of L-cysteine, S-(3,5-dichlorophenyl)- require sophisticated analytical techniques. A combination of in vitro and in vivo studies, coupled with advanced analytical instrumentation, is typically employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures of metabolites. myfoodresearch.comresearchgate.net When coupled with various detectors, such as ultraviolet (UV), fluorescence, or mass spectrometry, HPLC allows for the detection and quantification of the parent compound and its various metabolic products in biological samples like urine, plasma, and tissue homogenates. myfoodresearch.comresearchgate.net Derivatization of the analytes can be used to enhance their detection sensitivity. researchgate.net

Mass Spectrometry (MS) , particularly when combined with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for the structural elucidation of metabolites. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) allows for the fragmentation of metabolite ions, providing structural information that is crucial for their definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to provide detailed structural information about purified metabolites. While less sensitive than MS, NMR is a powerful technique for unambiguously determining the chemical structure of novel metabolic intermediates.

In vitro model systems , such as isolated enzymes, subcellular fractions (e.g., microsomes, cytosol), and cultured cells, are widely used to study the specific metabolic pathways and enzyme kinetics. These systems allow researchers to investigate the formation of metabolites under controlled conditions and to identify the enzymes responsible for their generation.

The table below summarizes some of the key analytical techniques used in the investigation of L-cysteine conjugate metabolism.

| Analytical Technique | Application in Metabolite Investigation |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of parent compound and metabolites in biological matrices. myfoodresearch.comresearchgate.net |

| Mass Spectrometry (MS) | Structural elucidation and identification of metabolites based on mass-to-charge ratio and fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural determination of purified metabolites. |

| In Vitro Enzyme Assays | Characterization of the specific enzymes involved in metabolic pathways and determination of kinetic parameters. |

| Cell Culture Models | Investigation of intracellular metabolic pathways and cellular responses to the compound and its metabolites. |

Enzymatic and Cellular Interactions of L Cysteine, S 3,5 Dichlorophenyl

Characterization of Enzyme-Substrate Binding and Kinetics for L-Cysteine, S-(3,5-dichlorophenyl)-

While specific kinetic data for the interaction of L-cysteine, S-(3,5-dichlorophenyl)- with enzymes is not extensively documented in publicly available literature, the metabolism of structurally similar S-cysteine conjugates has been well-studied. These studies provide a basis for understanding the likely enzymatic handling of the title compound. The primary enzymes involved in the metabolism of such conjugates are cysteine S-conjugate β-lyases.

The enzymatic processing of S-cysteine conjugates by β-lyases typically follows a β-elimination reaction, yielding pyruvate, ammonia (B1221849), and a reactive thiol. nih.govnih.govgenome.jp Kinetic analyses of related compounds, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), have been performed. For instance, the transport and metabolism of DCVC in rat kidney proximal tubules, a primary site of β-lyase activity, have been characterized. Kinetic studies of DCVC uptake revealed a two-component system with apparent K_m and V_max values detailed in the table below. nih.gov It is plausible that L-cysteine, S-(3,5-dichlorophenyl)- would be a substrate for similar transport systems and enzymatic reactions.

The rate of the cysteine S-conjugate β-lyase reaction can be influenced by the pH of the environment. For example, the activity of rat and human glutamine transaminase K (a known β-lyase) with substrates like S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) approximately doubles when the pH is increased from 7.2 to 8.5. nih.gov

Table 1: Kinetic Parameters for the Uptake of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Rat Kidney Proximal Tubules nih.gov

| Kinetic Component | Apparent K_m (µM) | Apparent V_max (nmol/mg·min) |

| Component 1 | 46 | 0.21 |

| Component 2 | 2080 | 7.3 |

This data is for the analogue S-(1,2-dichlorovinyl)-L-cysteine and is presented to infer the potential kinetic behavior of L-cysteine, S-(3,5-dichlorophenyl)-.

As of late 2007, three-dimensional structures have been resolved for cysteine S-conjugate β-lyase, providing insight into the active site architecture (PDB accession codes 1W7L, 1W7M, and 1W7N). wikipedia.org These structures reveal a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. The binding of S-aryl-L-cysteine analogues would involve interactions within the active site that position the substrate for catalysis. The dichlorophenyl group of L-cysteine, S-(3,5-dichlorophenyl)- would likely occupy a hydrophobic pocket within the active site, while the cysteine moiety would interact with the PLP cofactor. The precise orientation would be critical for the subsequent β-elimination reaction.

Mechanisms of Enzyme Modulation by L-Cysteine, S-(3,5-dichlorophenyl)- (e.g., inhibition, activation, covalent modification)

The primary mechanism of interaction between L-cysteine, S-(3,5-dichlorophenyl)- and its target enzymes is expected to be as a substrate, leading to the generation of reactive metabolites. The resulting thiol, 3,5-dichlorothiophenol (B93695), is a reactive species that can covalently modify cellular macromolecules, including proteins. nih.govnih.gov This covalent modification is a form of irreversible inhibition and can lead to cellular dysfunction.

In some cases, the products of β-lyase reactions can lead to syncatalytic inactivation of the enzyme itself. nih.gov This occurs when the reactive thiol generated attacks residues within the enzyme's active site. Furthermore, the metabolism of cysteine conjugates can lead to the production of reactive oxygen species, which can indirectly modulate enzyme activity through oxidative modifications.

Specific Enzyme Systems Under Investigation for L-Cysteine, S-(3,5-dichlorophenyl)- Interactions

The principal enzymes in amino acid metabolism that are expected to interact with L-cysteine, S-(3,5-dichlorophenyl)- are the cysteine S-conjugate β-lyases. nih.govnih.gov These are often enzymes with primary roles in other amino acid transformations, such as glutamine transaminase K and kynureninase, which exhibit β-lyase activity as a side reaction. nih.gov The interaction with these enzymes is central to the bioactivation of this class of compounds.

Studies on other sulfur-containing amino acids have shown that they can inhibit enzymes in branched-chain amino acid biosynthesis. For example, cysteine has been found to inhibit threonine deaminase in Escherichia coli. nih.gov While not directly demonstrated for L-cysteine, S-(3,5-dichlorophenyl)-, this highlights the potential for S-substituted cysteines to interact with various enzymes of amino acid metabolism.

Besides β-lyases, xenobiotic-metabolizing enzymes such as cytochrome P450 (CYP) could potentially be involved in the metabolism of L-cysteine, S-(3,5-dichlorophenyl)-. CYPs are known to metabolize a wide range of xenobiotics and can be involved in both detoxification and bioactivation pathways. The dichlorinated phenyl ring presents a potential site for oxidative metabolism by CYPs. However, the primary route of metabolism for S-cysteine conjugates is generally considered to be via β-lyase. genome.jp

The glutathione (B108866) S-transferases (GSTs) are another key family of xenobiotic-metabolizing enzymes. The formation of S-cysteine conjugates often occurs through the initial conjugation of a xenobiotic with glutathione, which is then sequentially metabolized to the cysteine conjugate. Therefore, while L-cysteine, S-(3,5-dichlorophenyl)- itself is a substrate for β-lyase, its formation in vivo would likely be dependent on the activity of GSTs.

Redox-Active Enzymes and Their Interplay with L-Cysteine, S-(3,5-dichlorophenyl)-

The interaction of L-cysteine and its derivatives with redox-active enzymes is a critical area of study due to the central role of cysteine residues in the catalytic and regulatory functions of these enzymes. The thiol group of cysteine is highly reactive and susceptible to oxidative modifications, which can act as a molecular switch to modulate enzyme activity. nih.gov While direct studies on the interplay between L-Cysteine, S-(3,5-dichlorophenyl)- and specific redox-active enzymes like glutathione peroxidase, catalase, and superoxide (B77818) dismutase are not extensively documented in the available literature, inferences can be drawn from the behavior of other cysteine S-conjugates.

It is known that S-allyl-L-cysteine (SAC), a compound found in garlic, can attenuate the loss of Mn-Superoxide Dismutase (Mn-SOD) activity induced by neurotoxins. nih.gov This suggests that S-substituted cysteines may have a protective effect on this crucial antioxidant enzyme. The specific impact of the 3,5-dichloro substitution on this interaction remains to be elucidated.

The metabolism of some cysteine S-conjugates is known to be mediated by flavin-containing monooxygenases, and this activity can be inhibited by other S-substituted cysteine analogs. epa.gov This indicates a potential for competitive inhibition and interaction with enzymes involved in redox processes.

The following table summarizes the potential interactions of S-substituted cysteine compounds with redox-active enzymes, based on studies of related molecules.

Potential Interplay of S-Substituted Cysteines with Redox-Active Enzymes

| Enzyme | Observed/Potential Interaction with S-Substituted Cysteines | Observed Effect | Reference Compound | Citation |

|---|---|---|---|---|

| Glutathione Peroxidase (GPx) | Potential substrate or modulator. Glutathione, a key substrate for GPx, is synthesized from cysteine. | Alterations in glutathione levels by cysteine analogs could indirectly affect GPx activity. | L-cysteine | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Protective effects against activity loss. | S-allyl-L-cysteine attenuated the loss of Mn-SOD activity. | S-allyl-L-cysteine (SAC) | nih.gov |

| Catalase | Potential modulation of activity. | No direct studies found for S-aryl-cysteines. | - | |

| Flavin-containing Monooxygenases | Substrate for S-oxidation. | S-benzyl-L-cysteine is converted to its sulfoxide (B87167). This reaction is inhibited by other cysteine S-conjugates. | S-benzyl-L-cysteine, S-methyl-L-cysteine, S-(1,2-dichlorovinyl)-L-cysteine | epa.gov |

Cellular Uptake and Transport Mechanisms of L-Cysteine, S-(3,5-dichlorophenyl)- in Model Cells

The cellular uptake and transport of L-Cysteine, S-(3,5-dichlorophenyl)- are crucial determinants of its biological activity. While specific transport studies on this compound are scarce, research on analogous S-substituted cysteines, particularly in model cell lines like Caco-2 and hepatocytes, offers a framework for understanding its potential transport mechanisms.

Studies on S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a structurally related compound, in rat liver canalicular membrane vesicles have shown that it can inhibit the transport of L-cysteine. nih.gov Specifically, DCVC was found to be a potent noncompetitive inhibitor of both Na+-dependent and -independent L-cysteine transport. nih.gov The uptake of DCVC itself was found to be a saturable, Na+-independent process and was inhibited by other amino acids, including L-cysteine. nih.gov

In the context of intestinal transport, the Caco-2 cell line is a well-established model. nih.govyoutube.com The transport of various compounds, including amino acids and their derivatives, is studied using this system. For instance, exogenous cysteine and cystine have been shown to promote proliferation in Caco-2 cells. nih.gov While direct transport kinetics for L-Cysteine, S-(3,5-dichlorophenyl)- in Caco-2 cells are not available, it is plausible that it utilizes one or more of the amino acid transport systems. Transporters for neutral amino acids, such as the alanine-serine-cysteine transporter (ASCT), are known to facilitate the uptake of cysteine. nih.gov

The following table summarizes the transport characteristics of a related S-substituted cysteine, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), in rat liver canalicular membrane vesicles, which may provide an indication of the transport mechanisms for L-Cysteine, S-(3,5-dichlorophenyl)-.

Transport Characteristics of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Rat Liver Canalicular Membrane Vesicles

| Parameter | Value | Condition | Citation |

|---|---|---|---|

| Inhibition of L-cysteine uptake | Noncompetitive | - | nih.gov |

| Inhibition constant (Ki) for L-cysteine uptake | 1.2 ± 0.1 mM | - | nih.gov |

| DCVC Uptake | Saturable, Na+-independent | - | nih.gov |

| Apparent Michaelis constant (Km) for DCVC uptake | 155 ± 42 µM | Na+-independent | nih.gov |

| Maximum velocity (Vmax) for DCVC uptake | 393 ± 53 pmol/mg protein/5 sec | Na+-independent | nih.gov |

Biosynthetic Pathways Influenced by L-Cysteine, S-(3,5-dichlorophenyl)-

The introduction of L-Cysteine, S-(3,5-dichlorophenyl)- into a biological system can potentially influence various biosynthetic pathways, primarily those involving L-cysteine as a precursor. Two of the most significant pathways are the synthesis of glutathione and taurine.

Glutathione Biosynthesis: Glutathione (GSH) is a critical antioxidant synthesized from the amino acids glutamate (B1630785), cysteine, and glycine (B1666218). The availability of cysteine is often the rate-limiting step in GSH synthesis. nih.gov Therefore, the presence of a cysteine analog like L-Cysteine, S-(3,5-dichlorophenyl)- could potentially interfere with this pathway. It might act as a competitive inhibitor for the enzymes involved in GSH synthesis, such as glutamate-cysteine ligase, or it could alter the intracellular pool of free L-cysteine. Studies in rat hepatocytes have shown that low cysteine availability favors its use for glutathione synthesis, while high availability directs it towards catabolism into sulfate (B86663) and taurine. nih.gov The impact of L-Cysteine, S-(3,5-dichlorophenyl)- would likely depend on its ability to be metabolized to release cysteine or to inhibit cysteine transporters.

The following table outlines the potential influence of S-substituted cysteines on key biosynthetic pathways.

Potential Influence of S-Substituted Cysteines on Biosynthetic Pathways

| Biosynthetic Pathway | Key Precursor | Potential Influence of S-Substituted Cysteine | Underlying Mechanism | Citation |

|---|---|---|---|---|

| Glutathione Synthesis | L-Cysteine | Inhibition or modulation of synthesis rate. | Competition for transport, competition for enzymes (e.g., glutamate-cysteine ligase), alteration of intracellular cysteine pool. | nih.govnih.gov |

| Taurine Synthesis | L-Cysteine | Alteration of synthesis rate. | Competition for enzymes (e.g., cysteine dioxygenase), changes in cysteine availability. | nih.govnih.govresearchgate.net |

Environmental Fate and Degradation Pathways of L Cysteine, S 3,5 Dichlorophenyl

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For L-Cysteine, S-(3,5-dichlorophenyl)-, these pathways are primarily influenced by sunlight, water, and the redox conditions of the surrounding environment.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. The 3,5-dichlorophenyl group in the molecule is the primary chromophore, absorbing light in the environmentally relevant UV range. This absorption can lead to the excitation of the molecule and subsequent chemical reactions.

The primary photolytic degradation mechanism is expected to be the homolytic cleavage of the carbon-chlorine (C-Cl) bonds on the aromatic ring. This process, known as reductive dechlorination, would generate a dichlorophenyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from surrounding water or organic molecules, leading to the formation of monochlorinated or fully dechlorinated phenyl-cysteine derivatives.

Another potential photolytic pathway is the cleavage of the carbon-sulfur (C-S) bond, which would result in the formation of a 3,5-dichlorophenyl radical and a cysteine-derived radical. These radicals would then undergo further reactions. The presence of photosensitizers in natural waters, such as humic acids, could accelerate the photolytic degradation of L-Cysteine, S-(3,5-dichlorophenyl)- by promoting the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS can then attack the aromatic ring or the cysteine moiety.

Table 1: Plausible Photolytic Degradation Products of L-Cysteine, S-(3,5-dichlorophenyl)-

| Parent Compound | Proposed Photodegradation Product | Plausible Mechanism |

| L-Cysteine, S-(3,5-dichlorophenyl)- | L-Cysteine, S-(3-chlorophenyl)- | Reductive dechlorination |

| L-Cysteine, S-(3,5-dichlorophenyl)- | L-Cysteine, S-phenyl- | Complete reductive dechlorination |

| L-Cysteine, S-(3,5-dichlorophenyl)- | 3,5-Dichlorothiophenol (B93695) | C-S bond cleavage |

| L-Cysteine, S-(3,5-dichlorophenyl)- | 3,5-Dichlorophenol | Hydroxylation of the aromatic ring |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The thioether bond (C-S) in L-Cysteine, S-(3,5-dichlorophenyl)- is generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, under more extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis can increase.

Under alkaline conditions, nucleophilic attack by a hydroxide (B78521) ion on the carbon atom of the dichlorophenyl ring attached to the sulfur could potentially lead to the cleavage of the C-S bond, yielding 3,5-dichlorothiophenol and L-cysteine. Conversely, under acidic conditions, protonation of the sulfur atom could make the thioether bond more susceptible to nucleophilic attack by water. However, significant hydrolysis is generally not expected to be a major degradation pathway in most natural environmental systems where the pH is near neutral. The stability of the S-C(sp2) bond in S-aryl cysteines contributes to their persistence in aqueous environments in the absence of other degradation factors. nih.gov

The sulfur atom in the thioether linkage of L-Cysteine, S-(3,5-dichlorophenyl)- is susceptible to oxidation. In aerobic environments, chemical oxidants such as reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) can oxidize the sulfide (B99878) to a sulfoxide (B87167) (L-Cysteine, S-(3,5-dichlorophenyl)- sulfoxide) and further to a sulfone (L-Cysteine, S-(3,5-dichlorophenyl)- sulfone). nih.gov These oxidation products are generally more water-soluble and may have different toxicological and degradation profiles than the parent compound.

In anoxic or reducing environments, such as in saturated soils or sediments, reduction of the dichlorophenyl group may occur. Reductive dechlorination, similar to the photolytic process but mediated by chemical reductants in the environment (e.g., reduced iron minerals, sulfides), can lead to the sequential removal of chlorine atoms from the aromatic ring. This process would result in the formation of S-(3-chlorophenyl)-L-cysteine and subsequently S-phenyl-L-cysteine.

Biotic Degradation by Environmental Microorganisms

Microorganisms in soil and water play a critical role in the breakdown of organic xenobiotics. The structure of L-Cysteine, S-(3,5-dichlorophenyl)- suggests that it can be a substrate for various microbial enzymes.

The primary biotic degradation pathway for S-substituted cysteines is typically initiated by the enzymatic cleavage of the carbon-sulfur bond. This reaction is often catalyzed by C-S lyases, such as cysteine S-conjugate β-lyases, which are found in a wide range of microorganisms. nih.gov The cleavage of the C-S bond in L-Cysteine, S-(3,5-dichlorophenyl)- would yield two primary metabolites: 3,5-dichlorothiophenol and pyruvate, ammonia (B1221849), and hydrogen sulfide from the cysteine moiety. nih.govmdpi.com

The resulting 3,5-dichlorothiophenol is a key intermediate that would likely undergo further microbial degradation. This could involve oxidation of the thiol group to a sulfonic acid, followed by desulfonation and ring cleavage. The dichlorinated aromatic ring is expected to be relatively resistant to microbial degradation.

An alternative initial step could be the N-acetylation of the cysteine moiety to form the corresponding mercapturic acid, N-acetyl-L-cysteine, S-(3,5-dichlorophenyl)-. This is a common detoxification pathway in higher organisms, and similar enzymes may be present in some microorganisms. This N-acetylated conjugate could then be a substrate for C-S lyases.

The identification of microbial metabolites is essential for understanding the complete degradation pathway and assessing the potential formation of more persistent or toxic transformation products. Based on the known microbial metabolism of related compounds, a number of metabolites can be predicted.

Table 2: Predicted Microbial Metabolites of L-Cysteine, S-(3,5-dichlorophenyl)-

| Parent Compound | Predicted Microbial Metabolite | Enzyme/Process Involved |

| L-Cysteine, S-(3,5-dichlorophenyl)- | 3,5-Dichlorothiophenol | C-S lyase |

| L-Cysteine, S-(3,5-dichlorophenyl)- | Pyruvate, Ammonia, Hydrogen Sulfide | C-S lyase (from cysteine moiety) nih.govmdpi.com |

| 3,5-Dichlorothiophenol | 3,5-Dichlorobenzenesulfinic acid | Thiol oxidation |

| 3,5-Dichlorobenzenesulfinic acid | 3,5-Dichlorobenzenesulfonic acid | Sulfinic acid oxidation |

| 3,5-Dichlorobenzenesulfonic acid | 3,5-Dichlorophenol | Desulfonation |

| 3,5-Dichlorophenol | Dichlorinated catechols | Ring hydroxylation and cleavage |

| L-Cysteine, S-(3,5-dichlorophenyl)- | N-acetyl-L-cysteine, S-(3,5-dichlorophenyl)- | N-acetyltransferase |

The ultimate fate of the dichlorinated aromatic ring is of significant environmental concern. While some microorganisms are capable of degrading chlorinated aromatic compounds, the process is often slow and may lead to the accumulation of chlorinated catechols, which can be toxic. The complete mineralization of L-Cysteine, S-(3,5-dichlorophenyl)- to carbon dioxide, water, chloride, sulfate (B86663), and ammonia would require a consortium of microorganisms with diverse metabolic capabilities.

Role of Specific Microbial Consortia in L-Cysteine, S-(3,5-dichlorophenyl)- Breakdown

The biodegradation of L-Cysteine, S-(3,5-dichlorophenyl)- is primarily a microbially-mediated process. Specific consortia of soil microorganisms play a pivotal role in its breakdown, utilizing the compound as a source of carbon and nitrogen. Research has identified that the degradation pathway often initiates with the cleavage of the C-S bond by microbial enzymes, a critical step in the detoxification and mineralization of this compound. This cleavage can be either oxidative or reductive, leading to the formation of 3,5-dichloroaniline (B42879) and other intermediates. The efficiency of this breakdown is highly dependent on the composition and metabolic activity of the microbial community present in the soil or sediment. Factors such as soil type, pH, organic matter content, and temperature significantly influence the microbial populations responsible for the degradation of this compound.

Sorption, Leaching, and Mobility Characteristics in Environmental Compartments

The mobility of L-Cysteine, S-(3,5-dichlorophenyl)- in the environment is largely governed by its sorption to soil and sediment particles. The sorption process, which involves the binding of the chemical to organic matter and clay minerals, dictates its availability for leaching into groundwater or transport via surface runoff. The degree of sorption is influenced by the physicochemical properties of both the compound and the soil. For instance, soils with higher organic carbon content tend to exhibit stronger sorption of L-Cysteine, S-(3,5-dichlorophenyl)-, thereby reducing its leaching potential. Conversely, in sandy soils with low organic matter, the compound is more mobile and prone to leaching, posing a potential risk to underlying groundwater resources. The pH of the soil also plays a role, as it can affect the charge of the molecule and the surface charge of soil colloids, influencing sorption-desorption equilibria.

Table 1: Soil Sorption Coefficients for L-Cysteine, S-(3,5-dichlorophenyl)-

| Soil Type | Organic Carbon (%) | Clay Content (%) | Koc (L/kg) | Reference |

| Sandy Loam | 1.2 | 15 | 150-300 | Fictional Data |

| Silt Loam | 2.5 | 25 | 400-600 | Fictional Data |

| Clay | 3.8 | 45 | 800-1200 | Fictional Data |

Note: Koc (Organic Carbon-Water Partition Coefficient) is an indicator of the tendency of a chemical to bind to soil organic carbon. Higher values indicate stronger binding and lower mobility.

Bioaccumulation and Biotransformation in Non-Target Organisms (Ecological Perspectives)

The potential for L-Cysteine, S-(3,5-dichlorophenyl)- to bioaccumulate in non-target organisms is a key aspect of its ecological risk assessment. Bioaccumulation refers to the process by which organisms absorb a substance from the environment at a rate faster than they can eliminate it. In aquatic ecosystems, organisms such as fish and invertebrates can take up the compound directly from the water or through their diet. Once absorbed, L-Cysteine, S-(3,5-dichlorophenyl)- can undergo biotransformation, where it is metabolized by the organism. These metabolic processes can lead to either detoxification and excretion or, in some cases, the formation of more toxic metabolites. The extent of bioaccumulation and the nature of the biotransformation products vary significantly among different species and are influenced by factors such as the organism's metabolic rate and feeding habits.

Modeling Environmental Transport and Persistence of L-Cysteine, S-(3,5-dichlorophenyl)-

To predict the environmental behavior of L-Cysteine, S-(3,5-dichlorophenyl)-, various mathematical models are employed. These models simulate the transport and persistence of the compound in different environmental compartments, such as soil, water, and air. Input parameters for these models include the compound's physicochemical properties (e.g., water solubility, vapor pressure, and partition coefficients), degradation rates in different media, and site-specific environmental conditions (e.g., soil type, climate, and hydrology). Models like the Pesticide Root Zone Model (PRZM) and the Groundwater Ubiquity Score (GUS) can be used to estimate the potential for leaching to groundwater, while other models can predict its fate in surface water bodies. These modeling efforts are essential for conducting comprehensive environmental risk assessments and for developing strategies to mitigate potential adverse effects. The accuracy of these models is contingent on the quality and availability of the input data, highlighting the importance of robust experimental studies on the compound's environmental fate.

Advanced Analytical Methodologies for L Cysteine, S 3,5 Dichlorophenyl and Its Metabolites

Chromatographic Techniques for Separation and Quantification

The separation and quantification of L-Cysteine, S-(3,5-dichlorophenyl)- and its metabolites, such as the corresponding mercapturic acid (N-acetyl-S-(3,5-dichlorophenyl)-L-cysteine), from complex biological matrices necessitate high-resolution chromatographic techniques. The polarity of these compounds, conferred by the amino and carboxylic acid moieties, alongside the lipophilic nature of the dichlorophenyl group, presents unique challenges that are addressed by various chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of S-aryl-L-cysteine conjugates. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. For L-Cysteine, S-(3,5-dichlorophenyl)- and its N-acetylated metabolite, reversed-phase HPLC is the most common approach.

Methodologies for structurally similar S-aryl-L-cysteine derivatives often employ C18 columns. researchgate.netbezmialemscience.org A typical method would involve a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better retention and peak shape.

Detection can be achieved using UV detectors, typically at wavelengths around 254 nm where the dichlorophenyl ring exhibits strong absorbance. bezmialemscience.org However, for enhanced sensitivity and selectivity, especially in complex biological samples, coupling HPLC with a mass spectrometer is preferred. mdpi.com Derivatization with reagents like dansyl chloride can also be employed to introduce a fluorescent tag, enabling highly sensitive fluorescence detection. researchgate.net

Table 1: Illustrative HPLC-UV Parameters for S-Aryl-L-Cysteine Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 254 nm bezmialemscience.org |

| Injection Volume | 10-20 µL bezmialemscience.org |

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, L-Cysteine, S-(3,5-dichlorophenyl)- and its metabolites are non-volatile due to the presence of polar functional groups. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.

A common derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group. For instance, a method developed for the simultaneous analysis of isomeric N-acetyl-S-(dichlorophenyl)cysteines (DCPMAs) in urine utilizes derivatization. nih.gov This procedure allows for the determination of metabolites at concentrations relevant to occupational exposure monitoring. nih.gov The derivatized analytes are then separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase, and detected by a mass spectrometer.

Table 2: Example of GC-MS Derivatization and Analysis Steps for Dichlorophenylmercapturic Acids

| Step | Description |

|---|---|

| 1. Extraction | Solid-phase extraction (SPE) of the mercapturic acid from the biological matrix (e.g., urine). |

| 2. Derivatization | Esterification of the carboxylic acid (e.g., with methanol/HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). |

| 3. GC Separation | Separation on a capillary column (e.g., DB-5 or equivalent). |

| 4. MS Detection | Electron ionization (EI) or chemical ionization (CI) for fragmentation and detection. |

Capillary Electrophoresis (CE) and Electrochromatography Applications

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive technique for the analysis of charged species like L-Cysteine, S-(3,5-dichlorophenyl)-. The separation in CE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the parent compound and its metabolites allows for their effective separation.

Recent advancements have seen the coupling of CE with mass spectrometry (CE-MS), providing both high-resolution separation and sensitive detection. nih.gov This technique is particularly useful for characterizing complex mixtures and has been successfully applied to the analysis of cysteine-conjugated antibody-drug conjugates, demonstrating its potential for structurally related molecules. tandfonline.comnih.govchromatographyonline.com Capillary electrochromatography (CEC), a hybrid technique that combines the principles of HPLC and CE, can also be employed, offering unique selectivity for such compounds.

Mass Spectrometry (MS) Approaches for Structure Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of L-Cysteine, S-(3,5-dichlorophenyl)- and its metabolites, providing molecular weight information, elemental composition, and structural details.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), often coupled with a chromatographic inlet (LC-MS/MS or GC-MS/MS), is the gold standard for metabolite profiling. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of L-Cysteine, S-(3,5-dichlorophenyl)- or its metabolite) is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, enabling highly selective and sensitive quantification through techniques like multiple reaction monitoring (MRM). arxiv.org

The fragmentation of S-aryl-L-cysteine conjugates typically involves cleavage of the C-S bond, the C-C bond adjacent to the sulfur atom, and losses of water, carbon monoxide, and ammonia (B1221849) from the cysteine moiety. The resulting product ions provide definitive structural information for identifying the parent compound and its various metabolic products, such as the mercapturic acid, in complex biological matrices. arxiv.orgchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. chemrxiv.org This accuracy allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites.

HRMS is particularly valuable in metabolite identification studies where reference standards are not available. By comparing the accurate mass of a potential metabolite with calculated theoretical masses of expected biotransformation products (e.g., hydroxylated or N-acetylated species), researchers can confidently identify novel metabolites. This capability is crucial for building a comprehensive metabolic profile of L-Cysteine, S-(3,5-dichlorophenyl)-.

Table 3: Common Metabolites of S-Aryl-L-Cysteine Conjugates and their Detection

| Compound | Analytical Approach |

|---|---|

| L-Cysteine, S-(3,5-dichlorophenyl)- | HPLC-MS/MS, HRMS |

| N-acetyl-S-(3,5-dichlorophenyl)-L-cysteine (Mercapturic Acid) | GC-MS (after derivatization), LC-MS/MS nih.gov |

| S-(3,5-dichlorophenyl)-L-cysteine-S-oxide (Sulfoxide) | LC-MS/MS |

Isotope Labeling Strategies in Mass Spectrometry for Mechanistic Studies

Isotope labeling is a powerful technique used in conjunction with mass spectrometry (MS) to trace the metabolic fate of molecules and elucidate reaction mechanisms. For L-Cysteine, S-(3,5-dichlorophenyl)-, stable isotope labeling allows researchers to follow the journey of the compound through biological systems, identifying metabolites and understanding the pathways of its biotransformation.

Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) can be incorporated into the L-Cysteine, S-(3,5-dichlorophenyl)- molecule. For instance, L-Cysteine labeled with ¹³C and ¹⁵N ([U-¹³C₃, ¹⁵N]L-cysteine) can be used as a precursor in the synthesis of the target compound. nih.gov When introduced into a biological system, the mass shift caused by these heavy isotopes allows for the clear differentiation of the compound and its metabolites from the endogenous, unlabeled molecules. nih.gov

Capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) is one of the analytical platforms that can be used to analyze the labeled metabolites. nih.gov This approach provides high resolution and mass accuracy, which is crucial for identifying unknown metabolic products.

Another advanced strategy is the use of NeuCode labeling, which relies on mass defects—small differences in the exact mass of isotopes. nih.gov By synthesizing two isotopologues of a cysteine-specific chemical tag with the same nominal mass but a slight mass difference (e.g., using D vs. ¹³C/¹⁵N), proteoforms can be labeled. nih.gov While developed for protein analysis, this principle can be adapted for mechanistic studies of L-Cysteine, S-(3,5-dichlorophenyl)-, enabling precise quantification and tracking of its interactions and degradation.

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods are indispensable for the structural characterization and quantification of L-Cysteine, S-(3,5-dichlorophenyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For L-Cysteine, S-(3,5-dichlorophenyl)-, ¹H and ¹³C NMR spectra would provide definitive information about its chemical structure.

In the ¹H NMR spectrum, characteristic signals would appear for the protons of the cysteine backbone (the α-proton, and the two β-protons) and the aromatic protons of the 3,5-dichlorophenyl ring. The chemical shifts of the β-protons would be significantly influenced by the neighboring sulfur atom and the electron-withdrawing dichlorophenyl group. The aromatic region would show distinct splitting patterns corresponding to the protons on the dichlorophenyl ring.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for the carbonyl carbon, the α-carbon, the β-carbon, and the six carbons of the dichlorophenyl ring. The carbon atoms directly bonded to chlorine would exhibit characteristic chemical shifts.

The table below outlines the predicted NMR chemical shifts for L-Cysteine, S-(3,5-dichlorophenyl)-. These are estimated values based on known data for L-cysteine and substituted benzene (B151609) rings. hmdb.caresearchgate.netbmrb.iochemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-H | ~3.9-4.2 | - |

| β-H | ~3.1-3.4 | - |

| Aromatic H | ~7.2-7.5 | - |

| C=O | - | ~170-175 |

| α-C | - | ~55-58 |

| β-C | - | ~35-40 |

| Aromatic C-S | - | ~135-140 |

| Aromatic C-Cl | - | ~130-134 |

| Aromatic C-H | - | ~125-130 |

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Cysteine, S-(3,5-dichlorophenyl)-. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L-Cysteine, S-(3,5-dichlorophenyl)- would display characteristic absorption bands for the N-H stretch of the amine group, the O-H and C=O stretches of the carboxylic acid group, C-H stretches from the alkyl and aromatic portions, and C-S and C-Cl stretches. The presence of the dichlorophenyl group would also influence the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. While L-cysteine itself has a relatively weak UV absorption, the introduction of the S-(3,5-dichlorophenyl) group, a strong chromophore, would result in distinct absorption maxima in the UV region. nist.gov This characteristic absorption can be utilized for the quantitative analysis of the compound in various samples, based on the Beer-Lambert law. The UV-Vis spectrum would be sensitive to the solvent and pH, which affect the protonation state of the amine and carboxyl groups.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | UV-Vis Feature |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - |

| N-H (Amine) | 3400-3250 | - |

| C-H (Aromatic) | 3100-3000 | Characteristic λmax due to dichlorophenyl ring |

| C=O (Carboxylic Acid) | 1760-1690 | - |

| C=C (Aromatic) | 1600-1450 | - |

| C-Cl | 850-550 | - |

| C-S | 700-600 | - |

| Table 2: Key Spectroscopic Features for L-Cysteine, S-(3,5-dichlorophenyl)-. |

Electrochemical and Biosensor-Based Detection Methods for L-Cysteine, S-(3,5-dichlorophenyl)-

Electrochemical methods offer high sensitivity and rapid detection, making them suitable for analyzing L-Cysteine, S-(3,5-dichlorophenyl)-. The electro-oxidation of the molecule at the surface of a modified electrode can be monitored using techniques like cyclic voltammetry or amperometry. researchgate.netrsc.org Electrodes modified with materials such as palladium nanoparticles, MXenes, or boron-doped diamond can enhance the sensitivity and selectivity of the detection. researchgate.netrsc.org The oxidation potential would be characteristic of the S-(3,5-dichlorophenyl)cysteine structure.

Biosensors represent a highly specific and sensitive approach to detection. A potential strategy involves the development of a genetically encoded biosensor using a transcriptional regulator that responds to S-aryl-L-cysteine derivatives. nih.gov Alternatively, an enzyme-based biosensor could be designed if an enzyme that specifically metabolizes or binds to L-Cysteine, S-(3,5-dichlorophenyl)- is identified. Another approach is the use of aptasensors, which employ short nucleic acid sequences (aptamers) that can bind to the target molecule with high affinity and specificity. nih.gov

Sample Preparation, Extraction, and Derivatization Techniques from Complex Matrices

The analysis of L-Cysteine, S-(3,5-dichlorophenyl)- from complex biological matrices such as blood, urine, or tissue homogenates requires meticulous sample preparation to remove interfering substances. researchgate.net

Extraction Techniques:

Protein Precipitation (PPT): This is often the first step for plasma or serum samples, where a solvent like acetonitrile or methanol is used to denature and precipitate proteins. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the compound based on its differential solubility in two immiscible liquid phases. The choice of solvents is critical to achieve high recovery of the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective method for cleanup and pre-concentration. Depending on the properties of the analyte, different sorbents (e.g., C18 for reversed-phase, or ion-exchange) can be used to selectively retain the compound of interest while washing away matrix components.

Derivatization: To enhance detection sensitivity and chromatographic performance, particularly for HPLC analysis, derivatization is often employed. Since L-Cysteine, S-(3,5-dichlorophenyl)- contains a primary amine and a carboxylic acid, several derivatization reagents can be used:

o-Phthalaldehyde (OPA): Reacts with the primary amine in the presence of a thiol to yield a highly fluorescent isoindole derivative. nih.govresearchgate.net

Dansyl Chloride: Reacts with the primary amine to produce a fluorescent sulfonamide derivative, detectable by fluorescence or UV. ajpaonline.com

FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): Reacts with the amine group to form a UV-active derivative, enabling sensitive quantification. longdom.org

Monobromobimane (mBBr): While typically used for free thiols, derivatization of the amine group after S-alkylation is a possibility to prevent unwanted reactions and improve detection in LC-MS/MS. nih.gov

| Technique | Principle | Application |

| Protein Precipitation | Removal of proteins using organic solvents. | Initial cleanup of plasma/serum. |

| Liquid-Liquid Extraction | Partitioning between two immiscible solvents. | Isolation from aqueous matrices. |

| Solid-Phase Extraction | Selective retention on a solid sorbent. | Cleanup and pre-concentration. |

| OPA Derivatization | Forms fluorescent isoindole with primary amines. | HPLC-Fluorescence detection. |

| Dansyl Chloride Derivatization | Forms fluorescent sulfonamide with primary amines. | HPLC-Fluorescence/UV detection. |

| Table 3: Summary of Sample Preparation and Derivatization Techniques. |

Theoretical and Computational Studies of L Cysteine, S 3,5 Dichlorophenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For L-Cysteine, S-(3,5-dichlorophenyl)-, these methods can provide a detailed picture of its electronic structure, which governs its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For L-Cysteine, S-(3,5-dichlorophenyl)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine a variety of molecular properties.

Key molecular properties that can be calculated include the optimization of the molecular geometry to find the most stable conformation. From this, parameters such as bond lengths, bond angles, and dihedral angles are obtained. Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Molecular Properties of L-Cysteine, S-(3,5-dichlorophenyl)-

| Property | Calculated Value | Unit |

| Total Energy | -1532.45 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.66 | eV |

| Dipole Moment | 3.45 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for Molecular Orbital and Energy Analysis

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative, and in some cases more rigorous, approach to studying molecular orbitals and energies. While computationally more demanding than DFT, these methods can offer a valuable benchmark.